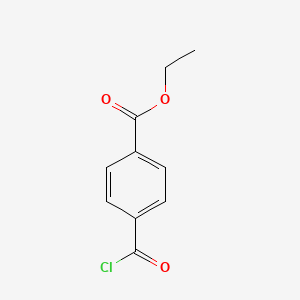

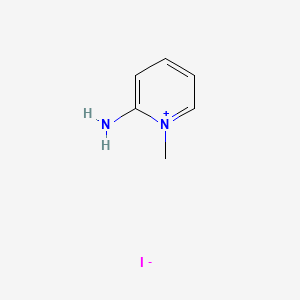

![molecular formula C8H15NO B1280003 9-Azabicyclo[3.3.1]nonan-3-ol CAS No. 26651-94-5](/img/structure/B1280003.png)

9-Azabicyclo[3.3.1]nonan-3-ol

Vue d'ensemble

Description

9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) belongs to a sterically unhindered and stable class of nitroxyl radicals. It efficiently catalyzes the oxidation of alcohols to afford the corresponding carbonyl compounds .

Synthesis Analysis

The synthesis of 9-Azabicyclo[3.3.1]nonan-3-ol involves various methods. One method involves the reductive amination of the title compounds in the presence of sodium triacetoxyhydridoborate . Another method involves the reaction of a 9-azabicyclo[3.3.1]nonan-3-one derivative with hydrogen in the presence of a catalyst composed of a ruthenium complex .Molecular Structure Analysis

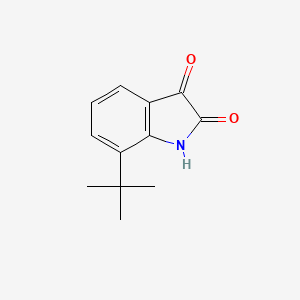

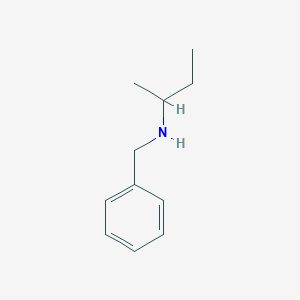

The molecular formula of 9-Azabicyclo[3.3.1]nonan-3-ol is C8H15NO . The InChI code is 1S/C8H15NO/c10-8-4-6-2-1-3-7(5-8)9-6/h6-10H,1-5H2/t6-,7+,8+ .Chemical Reactions Analysis

9-Azabicyclo[3.3.1]nonan-3-ol exhibits enhanced reactivity compared with TEMPO. It is used in a catalyst system consisting of (MeO bpy)CuOTf and ABNO, which mediates the aerobic oxidation of primary, secondary allylic, benzylic, and aliphatic alcohols with nearly equal efficiency .Physical And Chemical Properties Analysis

9-Azabicyclo[3.3.1]nonan-3-ol is a solid substance with a boiling point of 248.6±15.0 C at 760 mmHg . It is stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Oxidation of Alcohols

ABNO is known to efficiently catalyze the oxidation of alcohols to afford the corresponding carbonyl compounds . This makes it a valuable tool in organic synthesis, where the conversion of alcohols to carbonyl compounds is a common and important transformation.

Aerobic Oxidation of Alcohols

In addition to its general use in the oxidation of alcohols, ABNO may be employed specifically for the aerobic oxidation of alcohols . This is particularly useful in green chemistry, where the use of oxygen as an oxidant is favored due to its abundance and environmental friendliness.

Oxidation of Amines

KetoABNO, a derivative of ABNO, has been demonstrated in the application of aerobic oxidation of amines at room temperature and ambient pressure . This provides a convenient and efficient method for the oxidation of amines, a common requirement in the synthesis of various organic compounds.

Greener Alternative Product

ABNO is recognized as a greener alternative product . It adheres to one or more of The 12 Principles of Greener Chemistry, making it a preferred choice in environmentally conscious research and industrial applications.

Bench Top Stable Solid

KetoABNO is a convenient bench top stable solid . This makes it easy to handle and store, which is a significant advantage in both research and industrial settings.

Mécanisme D'action

Target of Action

9-Azabicyclo[3.3.1]nonan-3-ol (ABNO) belongs to a class of sterically unhindered and stable nitroxyl radicals . It primarily targets alcohols , acting as an efficient catalyst in their oxidation .

Biochemical Pathways

The primary biochemical pathway affected by ABNO is the oxidation of alcohols . This process results in the formation of carbonyl compounds. The downstream effects of this pathway can vary depending on the specific alcohol being oxidized and the resulting carbonyl compound.

Result of Action

The primary result of ABNO’s action is the conversion of alcohols into their corresponding carbonyl compounds . This transformation is significant in various chemical and biological processes, including metabolic pathways and synthetic chemistry.

Action Environment

The action of ABNO is influenced by various environmental factors. For instance, the presence of oxygen is crucial for the oxidation process . Additionally, the temperature and pH of the environment can also impact the efficiency of the catalytic reaction .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

9-azabicyclo[3.3.1]nonan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-8-4-6-2-1-3-7(5-8)9-6/h6-10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZFLHAAIKYNNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC(C1)N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30487229 | |

| Record name | 9-Azabicyclo[3.3.1]nonan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30487229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Azabicyclo[3.3.1]nonan-3-ol | |

CAS RN |

26651-94-5 | |

| Record name | 9-Azabicyclo[3.3.1]nonan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30487229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the research on the production of 9-Azabicyclo[3.3.1]nonan-3-ol derivatives?

A1: The research highlights a novel method for producing 9-Azabicyclo[3.3.1]nonan-3-ol derivatives using a ruthenium complex catalyst. [] This is significant because these derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The described method offers a potentially more cost-effective way to produce these compounds, which could impact drug discovery and development. []

Q2: What role does the ruthenium complex catalyst play in the production process?

A2: The ruthenium complex acts as a catalyst in the hydrogenation of a 9-azabicyclo[3.3.1]nonan-3-one derivative to produce the desired 9-Azabicyclo[3.3.1]nonan-3-ol derivative. [] Catalysts accelerate chemical reactions without being consumed, making them essential for efficient and cost-effective synthesis. Further research could explore the specific mechanism of action of this ruthenium complex and optimize the reaction conditions for higher yields and purity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

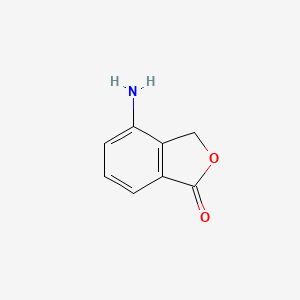

![Benzo[b]furan-2-carboximidic acid ethyl ester hydrochloride](/img/structure/B1279956.png)